1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide
Overview
Description
1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the spirocyclic framework imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the spirocyclic intermediate: The spirocyclic framework can be constructed using a [2+2] cycloaddition reaction, which involves the reaction of a cyclopentene derivative with a suitable dienophile under photochemical conditions.
Introduction of the triazole ring:
Attachment of the chlorophenylmethyl group: The final step involves the attachment of the 2-chlorophenylmethyl group to the triazole ring through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize cost.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal or antibacterial agent.
Materials Science: The spirocyclic framework and triazole ring can impart unique mechanical and thermal properties to materials, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The spirocyclic framework can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share a similar spirocyclic framework but differ in the substituents attached to the bicyclic core.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds feature a similar bicyclic structure but contain an oxygen atom, leading to different chemical and biological properties.
The uniqueness of 1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide lies in its combination of the spirocyclic framework with the triazole ring and the chlorophenylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-17-4-2-1-3-13(17)11-25-12-18(23-24-25)19(26)22-10-14-9-15-5-6-16(14)20(15)7-8-20/h1-6,12,14-16H,7-11H2,(H,22,26)/t14-,15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLDIJMICLNQRZ-BZUAXINKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)CNC(=O)C4=CN(N=N4)CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC(=O)C4=CN(N=N4)CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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